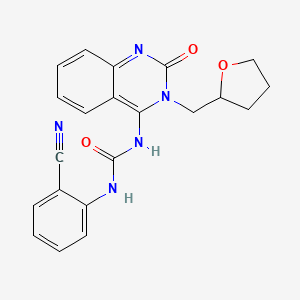
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Photoelectric Conversion in Solar Cells
A study by Wenjun Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural similarities with the compound , for improving the photoelectric conversion efficiency of dye-sensitized solar cells. They found that co-sensitization with these dyes enhances the photoelectrical properties of the cells.
2. Synthesis of Heterocyclic Derivatives
Research by A. Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including tetrahydrofuran, using compounds structurally related to (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea. These derivatives have potential applications in pharmaceuticals and organic chemistry.
3. Antimicrobial Activity
In the field of antimicrobial research, a study by Lan‐Qin Chai et al. (2017) found that Ni(II) complexes constructed from quinazoline-type ligands, similar to the given compound, exhibited notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.
4. Carbonic Anhydrase Inhibition
A paper by F. Çelik et al. (2014) investigated the inhibitory effects of 1,4-dihydropyrimidinone compounds, structurally related to the compound , on human carbonic anhydrase. The study highlights the potential for developing novel inhibitors for therapeutic purposes.
5. Synthesis of Novel Compounds
Further, research by Y. M. Elkholy and M. A. Morsy (2006) involved the synthesis of new compounds utilizing structural elements similar to (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This work contributes to the expansion of chemical libraries for various applications.
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-4,6,8-10,15H,5,7,11,13H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQXNJJTSOUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

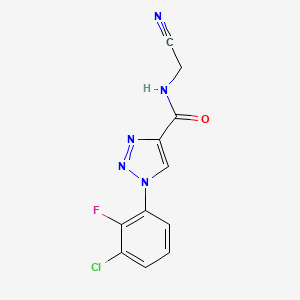

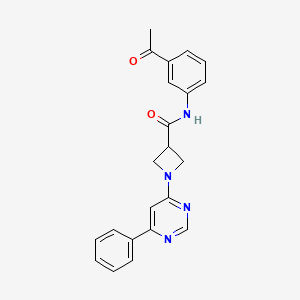
![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)
![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)
![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)
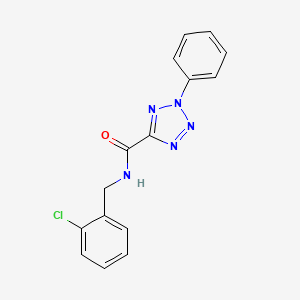

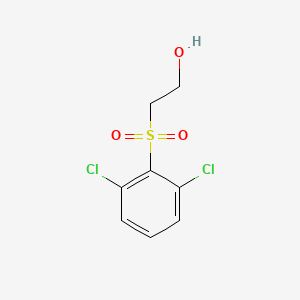
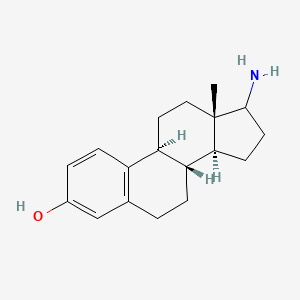
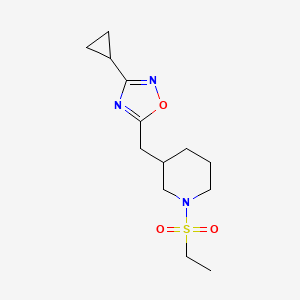
![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)
![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)